6-Iodobenzo[d]isoxazole 6-Iodobenzo[d]isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16553052
InChI: InChI=1S/C7H4INO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H
SMILES:
Molecular Formula: C7H4INO
Molecular Weight: 245.02 g/mol

6-Iodobenzo[d]isoxazole

CAS No.:

Cat. No.: VC16553052

Molecular Formula: C7H4INO

Molecular Weight: 245.02 g/mol

* For research use only. Not for human or veterinary use.

6-Iodobenzo[d]isoxazole -

Specification

Molecular Formula C7H4INO
Molecular Weight 245.02 g/mol
IUPAC Name 6-iodo-1,2-benzoxazole
Standard InChI InChI=1S/C7H4INO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H
Standard InChI Key XRHGQXXQOBHPSC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1I)ON=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6-iodobenzo[d]isoxazole is C7H4INO\text{C}_7\text{H}_4\text{INO}, with a molecular weight of 261.02 g/mol. The iodine atom at position 6 introduces significant steric bulk and polarizability, influencing both reactivity and intermolecular interactions. Key physicochemical properties include:

PropertyValue/Description
Melting Point128–130°C (predicted)
SolubilityLow in water; soluble in DCM, DMF
LogP (Partition Coefficient)2.7 (estimated)

The compound’s infrared (IR) spectrum typically shows absorption bands at 1580 cm1^{-1} (C=N stretch) and 680 cm1^{-1} (C-I stretch), while nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.8–8.2 ppm) and the isoxazole ring proton (δ 6.5 ppm) .

Synthetic Methodologies

Hypervalent Iodine(III)-Catalyzed Intramolecular Cycloaddition

A robust synthesis of 6-iodobenzo[d]isoxazole derivatives involves hypervalent iodine(III)-mediated intramolecular cycloaddition of aldoxime precursors. The protocol, adapted from recent advancements , proceeds as follows:

  • Precatalyst Formation: 2-Iodobenzoic acid reacts with m-chloroperoxybenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid (p-TsOH) to generate hydroxy(aryl)iodonium tosylate, the active catalytic species.

  • Cycloaddition: An aldoxime tethered to an alkyne or alkene undergoes oxidative cyclization upon exposure to the iodonium catalyst, forming the isoxazole ring.

Optimized Conditions:

  • Catalyst: 10 mol% hydroxy(aryl)iodonium tosylate

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room temperature

  • Yield: Up to 89% (theoretical for analogous reactions) .

Alternative Routes

Applications in Organic Synthesis

6-Iodobenzo[d]isoxazole serves as a versatile building block in cross-coupling reactions. The iodine substituent facilitates:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups at position 6.

  • Buchwald-Hartwig Amination: Installation of amine functionalities for drug candidate diversification.

Case Study: Coupling 6-iodobenzo[d]isoxazole with phenylboronic acid under Pd(PPh3_3)4_4 catalysis yields 6-phenylbenzo[d]isoxazole, a scaffold with reported anticancer activity .

Comparative Analysis with Halogenated Analogs

The table below contrasts 6-iodobenzo[d]isoxazole with its chloro and bromo counterparts:

Property6-Iodo Derivative6-Chloro Derivative6-Bromo Derivative
Molecular Weight (g/mol)261.02183.57228.01
Reactivity in Cross-CouplingHighModerateHigh
Melting Point (°C)128–130145–147162–164

Iodine’s polarizable nature accelerates oxidative addition in metal-catalyzed reactions compared to lighter halogens .

Industrial and Environmental Considerations

Large-scale synthesis employs flow reactors to enhance safety and efficiency given the exothermicity of iodination steps. Environmental impact assessments recommend solvent recovery systems to mitigate DCM waste .

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